Cas no 1643574-07-5 (tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl]carbamate)

Tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl]carbamate is a versatile boronic ester derivative used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The tert-butyl carbamate (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. The cyclopentenyl scaffold combined with the dioxaborolane moiety offers reactivity in constructing complex cyclic structures. This compound is valuable in pharmaceutical and materials science research due to its compatibility with diverse reaction conditions and its role in forming carbon-carbon bonds. Its crystalline nature and well-defined structure ensure consistent performance in synthetic applications. Proper handling under inert conditions is recommended to preserve its integrity.
tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl]carbamate structure
1643574-07-5 structure
Product name:tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl]carbamate
CAS No:1643574-07-5
MF:C16H28BNO4
MW:309.208825111389
MDL:MFCD32067676
CID:4610449

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate
    • tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate(WXC07812)
    • Carbamic acid, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclopenten-1-yl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl]carbamate
    • MDL: MFCD32067676
    • Inchi: 1S/C16H28BNO4/c1-14(2,3)20-13(19)18-12-9-8-11(10-12)17-21-15(4,5)16(6,7)22-17/h8,12H,9-10H2,1-7H3,(H,18,19)
    • InChI Key: PCMPZYJRXHPAOP-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC1CC=C(B2OC(C)(C)C(C)(C)O2)C1

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1001126-1g
tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate
1643574-07-5 95%
1g
$1700 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4711-1G
tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl]carbamate
1643574-07-5 95%
1g
¥ 7,920.00 2023-04-14
Enamine
EN300-22104958-0.5g
tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl]carbamate
1643574-07-5 95%
0.5g
$847.0 2023-11-13
A2B Chem LLC
AX11399-250mg
tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate
1643574-07-5 95%
250mg
$602.00 2024-04-20
A2B Chem LLC
AX11399-500mg
tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate
1643574-07-5 95%
500mg
$927.00 2024-04-20
1PlusChem
1P01DK3R-100mg
tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate
1643574-07-5 95%
100mg
$527.00 2024-06-19
Aaron
AR01DKC3-2.5g
tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate
1643574-07-5 95%
2.5g
$2950.00 2023-12-15
Aaron
AR01DKC3-250mg
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate
1643574-07-5 95%
250mg
$765.00 2025-02-11
1PlusChem
1P01DK3R-250mg
tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate
1643574-07-5 95%
250mg
$727.00 2024-06-19
Enamine
EN300-22104958-0.05g
tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl]carbamate
1643574-07-5 95%
0.05g
$252.0 2023-11-13

Additional information on tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl]carbamate

Compound Introduction: tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl]carbamate (CAS No. 1643574-07-5)

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl]carbamate (CAS No. 1643574-07-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology due to its unique structural and functional properties. This compound belongs to the class of boronic acid derivatives, which are widely recognized for their role in various biochemical and medicinal applications. The presence of a tetramethyl-1,3,2-dioxaborolan moiety in its structure enhances its reactivity and makes it a valuable intermediate in cross-coupling reactions, particularly in Suzuki-Miyaura couplings. These reactions are pivotal in the synthesis of complex organic molecules, including therapeutic agents.

The structure of this compound features a cyclopentene ring substituted with a carbamate group at the 3-position and a boronate ester at the 2-position. The tert-butyl group attached to the carbamate nitrogen provides stability to the molecule while also influencing its solubility and metabolic behavior. This combination of functional groups makes it an intriguing candidate for further exploration in drug discovery and material science.

In recent years, boronic acid derivatives have been extensively studied for their potential applications in pharmaceuticals. The tetramethyl-1,3,2-dioxaborolan moiety is particularly noteworthy because it enhances the stability of boronic acid compounds against hydrolysis and oxidation. This stability is crucial for maintaining the integrity of the compound during storage and during its use in synthetic protocols. Furthermore, boronic acids are known to participate in reversible binding interactions with biological targets, making them valuable tools in drug design.

The synthetic utility of tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl]carbamate lies in its ability to serve as a precursor for the preparation of more complex molecules through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon bonds that are essential for the development of novel pharmaceuticals. For instance, Suzuki-Miyaura couplings have been successfully employed to introduce aryl or heteroaryl groups into boronic acid derivatives, leading to the synthesis of biologically active compounds.

Recent advancements in medicinal chemistry have highlighted the importance of cyclopentene derivatives in drug design. The cyclopentene ring is a common motif in natural products and bioactive molecules due to its ability to mimic cyclic structures found in biologically relevant targets. The introduction of substituents such as carbamate groups can modulate the pharmacokinetic properties of these compounds, enhancing their efficacy and reducing potential side effects.

One notable application of this compound is in the development of protease inhibitors, which are critical for treating various diseases such as cancer and infectious disorders. Proteases play a key role in many biological pathways, and inhibiting their activity can lead to therapeutic benefits. The boronic acid derivative moiety can be strategically incorporated into protease inhibitors to improve their binding affinity and selectivity. For example, studies have shown that boronic acid-containing inhibitors can exhibit potent activity against enzymes like matrix metalloproteinases (MMPs), which are involved in tissue degradation and inflammation.

The pharmacological potential of tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl]carbamate has also been explored in the context of neurodegenerative diseases. Boronic acid derivatives have been investigated as potential candidates for treating conditions such as Alzheimer's disease and Parkinson's disease due to their ability to interact with specific enzymes and receptors involved in these pathologies. The cyclopentene ring can serve as a scaffold for designing molecules that can cross the blood-brain barrier efficiently.

In addition to its pharmaceutical applications, this compound has shown promise in material science, particularly in the development of organic electronic materials. Boronic acid derivatives can be used to create conductive polymers or organic semiconductors due to their ability to form stable coordination complexes with metals. These materials are finding applications in flexible electronics、organic light-emitting diodes (OLEDs), and solar cells.

The synthetic pathways for preparing tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan}-2-yI)cyclopent_3_ en_1_ yI}carbamate involve multi-step organic transformations that require precise control over reaction conditions。 Key steps include halogenation、borylation、and carbamate formation。 Recent advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to explore its applications on a larger scale。

One innovative approach involves using transition metal catalysis, particularly palladium-based catalysts,to facilitate cross-coupling reactions between boronic acids and aryl halides。 These reactions are highly regioselective and provide a reliable route for constructing complex molecular architectures。 Additionally, recent studies have demonstrated that ligand design can significantly enhance reaction efficiency, leading to higher yields and cleaner reaction profiles。

The biological activity of this compound has been further investigated through computational modeling and experimental studies。 Molecular docking simulations have been used to predict how this molecule interacts with target proteins, providing insights into its mechanism of action。 Experimental validation through enzyme inhibition assays has confirmed that it exhibits potent activity against certain proteases, suggesting its potential as a lead compound for drug development。

In conclusion,tert-butyl N-[3-(4,4,5,5-tetramethyl_1,3,2-dioxaborlan}-2-yI)cyclopent_3_ en_1_yI}carbamate (CAS No。 1643574_07_5) is a versatile compound with significant potential in pharmaceuticals、materials science,and synthetic chemistry。 Its unique structural features make it an excellent candidate for further exploration, particularly in the development of novel therapeutics targeting various diseases。 As research continues, new applications and synthetic strategies will likely emerge, further solidifying its importance in the scientific community。

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1643574-07-5)tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl]carbamate
A1069841
Purity:99%
Quantity:1g
Price ($):1108.0